molecular formula C10H14BrNO B1518035 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol CAS No. 1154900-94-3

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol

Cat. No.: B1518035
CAS No.: 1154900-94-3
M. Wt: 244.13 g/mol
InChI Key: VUKTVOJGZQVKLB-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14BrNO. It is characterized by a bromophenyl group attached to a propan-1-ol backbone via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromobenzyl chloride with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1,3-propanediol attacks the electrophilic carbon of 3-bromobenzyl chloride, forming the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form corresponding aldehydes or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

  • Reduction: Formation of 3-bromobenzylamine or 3-bromobenzyl alcohol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions.

  • Industry: It can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

2-{[(3-Bromophenyl)methyl]amino}propan-1-ol is structurally similar to other compounds such as 3-amino-2-[(3-bromophenyl)methyl]propan-1-ol and 2-{[(2-bromophenyl)methyl]amino}propan-1-ol. These compounds differ in the position of the bromophenyl group and the amino group on the propan-1-ol backbone, which can lead to variations in their chemical properties and reactivity.

Comparison with Similar Compounds

  • 3-amino-2-[(3-bromophenyl)methyl]propan-1-ol

  • 2-{[(2-bromophenyl)methyl]amino}propan-1-ol

Properties

IUPAC Name

2-[(3-bromophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKTVOJGZQVKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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